molecular formula C12H14N4O4 B1323248 tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate CAS No. 574729-25-2

tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate

Cat. No.: B1323248
CAS No.: 574729-25-2
M. Wt: 278.26 g/mol
InChI Key: IDUMSXVATBQARZ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is an intermediate in the synthesis of various indazole derivatives. For example, it has been used in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives (Chen et al., 2019).
  • The compound has also been explored in the context of synthesis and crystal structure analysis. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been analyzed using techniques like FTIR, NMR spectroscopy, and X-ray diffraction (Ye et al., 2021).

Chemical Reactions and Methodologies

  • It has been involved in various chemical reactions, including intramolecular amination. For instance, 1-Aryl-2-(2-nitrobenzylidene)hydrazines, structurally related to this compound, undergo intramolecular amination to form 1-aryl-1H-indazole derivatives (Esmaeili-Marandi et al., 2014).
  • The compound is a key intermediate in the synthesis of diverse nitrogen-containing heterocycles, critical in organic and medicinal chemistry. For example, it is used in the synthesis of pyrazolo[5,1-c][1,2,4]triazines (Ivanov et al., 2017).

Potential Applications in Material Science

  • This compound derivatives are being explored for their potential applications in material science. For example, the synthesis and molecular structure analysis of related compounds can contribute to the development of novel materials with specific properties (Moriguchi et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335. Precautionary statements include P280;P301+P312 .

Future Directions

Indazole-containing heterocyclic compounds are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted indazoles is of strategic importance .

Properties

IUPAC Name

tert-butyl 3-amino-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUMSXVATBQARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethylaminopyridine (4 g, 36 mmol) was added to a solution of 5-nitro-1H-indazol-3-ylamine (32.2 g, 181 mmol), tert-butyldicarbonate (39.4 g, 181 mmol) and triethylamine (25 mL, 181 mmol) in THF (1 L) at room temperature under nitrogen. After stirring for 30 minutes, the reaction mixture was concentrated and the residue partitioned between EtOAc and saturated ammonium chloride solution. The layers were separated and the organic phase washed with brine, dried (MgSO4), and concentrated to an orange solid. Recrystallisation from ethyl acetate provided the title product as a yellow solid (25 g, 50%). 1H NMR (400 MHz, DMSO) 1.60 (9H, s), 6.75 (2H, brs), 8.10 (1H, d), 8.36 (1H, d), 8.96 (1H, s); MS (ES−) m/e=277.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50%

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